molecular formula C7H4BrNO4 B046716 3-Bromo-2-nitrobenzoic acid CAS No. 116529-61-4

3-Bromo-2-nitrobenzoic acid

Cat. No.: B046716
CAS No.: 116529-61-4
M. Wt: 246.01 g/mol
InChI Key: JAURIZJCCFDGDI-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a nitro group at the second position

Scientific Research Applications

3-Bromo-2-nitrobenzoic acid is used in various scientific research applications, including:

Safety and Hazards

3-Bromo-2-nitrobenzoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . If swallowed, seek immediate medical assistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzoic acid typically involves a multi-step process starting from benzoic acid. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Coupling: Boronic acids with palladium catalysts under basic conditions.

Major Products:

    Reduction: 3-Amino-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling: Biaryl compounds.

Comparison with Similar Compounds

  • 2-Bromo-3-nitrobenzoic acid
  • 3-Bromo-4-nitrobenzoic acid
  • 3-Bromo-5-nitrobenzoic acid

Comparison: 3-Bromo-2-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical transformations .

Properties

IUPAC Name

3-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAURIZJCCFDGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296272
Record name 3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-61-4
Record name 3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-bromo-2-nitrobenzoic acid in the synthesis of 3-bromo-2-nitrobenzaldehyde?

A1: In the synthesis described in the paper [], this compound serves as an intermediate compound. It is synthesized from 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid via oxidation with potassium permanganate. Subsequently, it is reduced to 3-bromo-2-nitrobenzyl alcohol using borane tetrahydrofuran.

Q2: Are there alternative synthetic routes to obtain 3-bromo-2-nitrobenzaldehyde that don't involve this compound?

A2: The paper focuses solely on the described five-step synthesis starting from 1,3-dibromo-2-nitrobenzene []. Therefore, alternative synthetic routes for 3-bromo-2-nitrobenzaldehyde are not discussed. Exploring alternative routes would necessitate further research and analysis of relevant chemical literature.

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